molecular formula C13H7Cl5O2S B1616656 1,3,4-Trichloro-2-(3,4-dichlorophenyl)-5-methylsulfonylbenzene CAS No. 149949-89-3

1,3,4-Trichloro-2-(3,4-dichlorophenyl)-5-methylsulfonylbenzene

Cat. No.: B1616656
CAS No.: 149949-89-3
M. Wt: 404.5 g/mol
InChI Key: CIGOOAPZUNZEHS-UHFFFAOYSA-N
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Description

1,3,4-Trichloro-2-(3,4-dichlorophenyl)-5-methylsulfonylbenzene is a complex organic compound characterized by multiple chlorine atoms and a methylsulfonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-Trichloro-2-(3,4-dichlorophenyl)-5-methylsulfonylbenzene typically involves multiple steps, starting with the chlorination of benzene derivatives. The process includes:

    Chlorination: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to form chlorobenzene derivatives.

    Sulfonation: The chlorinated benzene is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the methylsulfonyl group.

    Further Chlorination: Additional chlorination steps are carried out to achieve the desired substitution pattern on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Trichloro-2-(3,4-dichlorophenyl)-5-methylsulfonylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfone derivatives or reduction to remove the sulfonyl group.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products

The major products formed from these reactions include substituted benzene derivatives, sulfone compounds, and various coupled products.

Scientific Research Applications

1,3,4-Trichloro-2-(3,4-dichlorophenyl)-5-methylsulfonylbenzene has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,4-Trichloro-2-(3,4-dichlorophenyl)-5-methylsulfonylbenzene involves its interaction with specific molecular targets. The chlorine atoms and the sulfonyl group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Trichloro-4-nitrobenzene
  • 1,3,5-Trichlorobenzene
  • 1,2,4,5-Tetrachloro-3-nitrobenzene

Uniqueness

1,3,4-Trichloro-2-(3,4-dichlorophenyl)-5-methylsulfonylbenzene is unique due to its specific substitution pattern and the presence of both chlorine and sulfonyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

IUPAC Name

1,3,4-trichloro-2-(3,4-dichlorophenyl)-5-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl5O2S/c1-21(19,20)10-5-9(16)11(13(18)12(10)17)6-2-3-7(14)8(15)4-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGOOAPZUNZEHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C(=C1Cl)Cl)C2=CC(=C(C=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60164435
Record name 1,3,4-Trichloro-2-(3,4-dichlorophenyl)-5-methylsulfonylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149949-89-3
Record name 1,3,4-Trichloro-2-(3,4-dichlorophenyl)-5-methylsulfonylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149949893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,4-Trichloro-2-(3,4-dichlorophenyl)-5-methylsulfonylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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